Androstanedione
Description
Properties
IUPAC Name |
(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-16H,3-11H2,1-2H3/t12-,14-,15-,16-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJWOBJTTGJROA-WZNAKSSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80233576 | |
| Record name | Dihydroandrostendione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80233576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Androstanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000899 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
846-46-8 | |
| Record name | (5α)-Androstane-3,17-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=846-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroandrostendione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000846468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Androstanedione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01561 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Androstane-3,17-dione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60796 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Androstane-3,17-dione | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9897 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Dihydroandrostendione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80233576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-α-androstane-3,17-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.532 | |
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| Record name | DIHYDROANDROSTENEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KR72RNR8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Androstanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000899 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
133.5 - 134.0 °C | |
| Record name | Androstanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000899 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
5alpha-Androstan-3,17-dione can be synthesized from phytosterols through a biotechnological method involving the co-expression of 5alpha-reductase and glucose-6-phosphate dehydrogenase in engineered Mycobacterium neoaurum . The 5alpha-reductase enzyme converts the 3-oxo-4-ene structure into 5alpha-reductase products, while glucose-6-phosphate dehydrogenase supplies the necessary cofactor, nicotinamide adenine dinucleotide phosphate (NADPH), for the reaction . This method has shown a conversion efficiency of up to 86.4% .
Industrial Production Methods
In industrial settings, 5alpha-androstan-3,17-dione is primarily synthesized through chemical methods. The process involves the transformation of phytosterols into the desired compound using specific enzymes and reaction conditions . This method is preferred due to its high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5alpha-Androstan-3,17-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to form other androstane derivatives.
Substitution: The compound can undergo substitution reactions to form various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various androstane derivatives with different functional groups, which can be used in the synthesis of steroid drugs .
Scientific Research Applications
Athletic Performance Enhancement
Androstenedione is often marketed as a supplement to enhance athletic performance by increasing testosterone levels. Research indicates that it may improve muscle mass and strength, although results are mixed.
Case Study: Effects on Muscle Strength
A randomized controlled trial investigated the effects of oral androstenedione supplementation on serum testosterone levels and muscle strength in healthy men. Participants engaged in resistance training while receiving either androstenedione or a placebo. The study found that while serum estrone levels increased significantly in the androstenedione group, there was no substantial difference in muscle strength gains compared to the placebo group .
| Parameter | Androstenedione Group | Placebo Group |
|---|---|---|
| Serum Estrone (pmol/L) | 153 (after 2 weeks) | 106 (baseline) |
| Knee Extension Strength (N) | 1024 | 1095 |
Hormonal Regulation and Cancer Research
Androstenedione plays a role in hormonal regulation, particularly in the context of prostate cancer. Studies have shown that it can influence serum levels of other hormones and may have implications for cancer risk.
Case Study: Prostate Cancer Risk
A nested case-control study within the Prostate Cancer Prevention Trial assessed the relationship between serum androstenedione levels and prostate cancer risk. The results indicated that increased levels of androstenedione were inversely associated with the risk of high-grade prostate cancer among men treated with finasteride, suggesting a potential protective effect .
| Risk Factor | Increased Androstenedione | Odds Ratio (OR) |
|---|---|---|
| Low-Grade Cancer | Yes | 0.42 (95% CI: 0.19–0.94) |
| High-Grade Cancer | No | N/A |
Endocrine Disruptor Studies
Research has also focused on the endocrine-disrupting effects of androstenedione, especially concerning reproductive health.
Case Study: Toxicity and Reproductive Health
A toxicological study examined the effects of chronic exposure to androstenedione in rats. Findings indicated potential adverse effects on male fertility, evidenced by reduced sperm counts at higher doses . The study concluded that while no acute toxicity was observed, long-term exposure could lead to reproductive impairments.
| Dose (mg/kg/day) | Sperm Count Reduction (%) |
|---|---|
| 10 | 17 |
| 20 | 20 |
| 50 | 30 |
Mechanistic Insights into Androgenic Activity
Androstenedione is involved in various biochemical pathways, particularly those leading to dihydrotestosterone synthesis.
Case Study: Pathway Analysis
Research has identified that androstenedione is a critical intermediate in the conversion to dihydrotestosterone via specific enzymatic pathways. This has implications for understanding androgen-related disorders and developing targeted therapies .
Regulatory Aspects
Due to its potential for misuse in sports, androstenedione is classified as a performance-enhancing drug by organizations such as the World Anti-Doping Agency.
Regulatory Overview
- Banned by the World Anti-Doping Agency.
- Listed as a controlled substance in several jurisdictions due to its anabolic properties.
Mechanism of Action
5alpha-Androstan-3,17-dione exerts its effects by interacting with androgen receptors and influencing androgenic activity in the body . It is involved in the conversion of androgens like testosterone and dihydrotestosterone, which play a crucial role in the development of masculine characteristics . The compound also affects the regulation of gonadotropin secretion .
Comparison with Similar Compounds
Androstenedione (4-androstene-3,17-dione)
- Structural Differences : Androstenedione contains a Δ4 double bond (unsaturated C4–C5), whereas androstanedione is fully saturated at C5 (5α-reduced) .
- Metabolic Pathways :
- Biological Activity: Both compounds induce epithelial cell proliferation in rat ventral prostate cultures, but this compound is less potent than DHT .
Key Enzyme Interactions :
| Compound | Key Enzymes Involved | Metabolic Products |
|---|---|---|
| Androstenedione | SRD5A1/2, 17β-HSD | Testosterone, this compound |
| This compound | AKR1C3, 3α-HSD | DHT, 3α/β-androstanediols |
Dihydrotestosterone (DHT)
- Structural Differences : DHT has a hydroxyl group at position 17 instead of a ketone, derived from the reduction of this compound .
- Biological Activity: DHT is 2–3 times more potent than testosterone and this compound in maintaining prostate epithelium and inducing hyperplasia . In zebrafish, DHT and this compound cause similar morphological abnormalities but act independently of nuclear AR .
- Clinical Relevance :
5α-Androstane-3β,17β-diol
- Structural Differences : Contains hydroxyl groups at positions 3β and 17β instead of ketones.
11-Keto-androstanedione Derivatives
- Structural Differences : 11-Keto-5α-androstanedione and 11-keto-5β-androstanedione have an additional ketone group at position 11 .
- Metabolic Pathways :
- Biological Activity :
- These derivatives are less studied but may modulate glucocorticoid or mineralocorticoid pathways due to structural similarity to corticosteroids.
Enzyme Kinetics and Inhibition Profiles
Inhibition of α-Zearalenol (α-ZOL) Formation
AKR1C3-Catalyzed Reduction
- This compound is reduced to DHT by AKR1C3 with a steady-state kinetic isotope effect (KIE) of 1.06–1.08, indicating rate-limiting steps other than chemistry (e.g., cofactor binding) .
Clinical and Toxicological Implications
- Prostate Cancer : this compound’s role in DHT synthesis makes it a target for AKR1C3 inhibitors in hormone-resistant cancers .
- Developmental Toxicity: this compound causes AR-independent cardiac and tail defects in zebrafish, implicating non-classical androgen signaling .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
Androstanedione, a steroid hormone and a key intermediate in the biosynthesis of androgens and estrogens, has garnered significant attention due to its biological activities and potential implications for health and disease. This article explores the biological activity of this compound, focusing on its metabolism, hormonal effects, and potential therapeutic applications, supported by research findings and case studies.
Overview of this compound
This compound is a 5α-reduced metabolite of androstenedione, functioning primarily as a precursor in the synthesis of testosterone and estrone. It exhibits weak androgenic activity and is involved in various physiological processes, including muscle growth and fat metabolism. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety.
Pathways of Metabolism
The metabolism of this compound occurs primarily through conversion to testosterone or estrone. Key enzymes involved in these pathways include:
- 17β-Hydroxysteroid Dehydrogenase (17β-HSD) : Converts this compound to testosterone.
- Aromatase : Converts this compound to estrone.
The metabolic pathways can be summarized as follows:
| Substrate | Product | Enzyme |
|---|---|---|
| This compound | Testosterone | 17β-HSD |
| This compound | Estrone | Aromatase |
Case Study: Hormonal Effects in Humans
A study conducted on postmenopausal women demonstrated that administration of 100 mg of this compound significantly increased serum testosterone levels by approximately 450% within 12 hours compared to baseline levels. Estrone levels also showed a marked increase, highlighting the compound's potent hormonal effects (P < 0.05) .
Muscle Strength and Performance Enhancement
Research indicates that this compound supplementation can enhance muscle strength. In a controlled trial involving resistance training, participants receiving this compound exhibited significant increases in knee extension strength compared to placebo groups. However, the overall gains in body composition were similar across all groups, suggesting that while it may enhance performance temporarily, it does not necessarily lead to long-term changes in muscle mass .
Cardiovascular Implications
This compound has been associated with alterations in lipid profiles. In one study, participants showed a 12% reduction in HDL cholesterol after two weeks of supplementation, raising concerns about cardiovascular risk factors associated with prolonged use .
Research Findings on Biological Activity
Numerous studies have explored the biological activity of this compound:
- Hormonal Modulation : A study indicated that oral administration of this compound led to significant increases in serum estrone and testosterone levels among healthy men .
- Metabolic Pathways : Research highlighted the role of gut microbiota in the metabolism of this compound, suggesting that individual variations could influence its biological effects .
- Cancer Research : The compound's role in hormone-refractory cancers has been investigated, revealing that androstenedione can lead to increased concentrations of signaling androgens in certain cancer tissues .
Summary Table of Key Findings
Q & A
Basic Research Questions
Q. What are the primary methodological challenges in quantifying androstanedione in biological samples, and how can they be addressed?
- Answer : Quantifying this compound requires highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its low endogenous concentrations. Key challenges include matrix effects (e.g., lipid interference in serum) and isomer differentiation (e.g., distinguishing 5α- from 5β-androstanedione). To mitigate these, researchers should use isotope-labeled internal standards (e.g., deuterated this compound) and optimize chromatographic separation protocols. Validation against certified reference materials is critical for accuracy .
Q. What experimental protocols ensure safe handling of this compound in laboratory settings?
- Answer : this compound is classified as a potential carcinogen and reproductive toxin. Mandatory safety measures include:
- Use of fume hoods or local exhaust ventilation to avoid inhalation .
- PPE such as nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage in airtight containers in cool, dry environments to prevent degradation .
- Emergency protocols for spills (e.g., neutralization with inert absorbents and disposal as hazardous waste) .
Q. How can researchers design experiments to study this compound’s role in steroidogenesis pathways?
- Answer : In vitro models (e.g., adrenal or gonadal cell lines) are commonly used. Key steps include:
- Dose-response assays : Varying this compound concentrations to assess enzyme activity (e.g., 17β-hydroxysteroid dehydrogenase).
- Inhibition studies : Using selective inhibitors (e.g., finasteride for 5α-reductase) to isolate pathway contributions.
- Metabolite profiling : LC-MS/MS to track downstream products like dihydrotestosterone. Ensure controls account for endogenous steroid fluctuations .
Advanced Research Questions
Q. What statistical approaches resolve contradictions in studies on this compound’s metabolic effects across heterogeneous populations?
- Answer : Meta-regression or subgroup analysis can address heterogeneity. For example:
- I² statistic : Quantifies heterogeneity magnitude (values >50% indicate significant variability) .
- Covariate adjustment : Variables like age, sex, or BMI should be included in multivariate models.
- Sensitivity analysis : Exclude outlier studies to test robustness. Tools like Cochrane Review Manager are recommended for transparency .
Q. How can researchers optimize this compound synthesis to minimize environmental impact while maintaining yield?
- Answer : Green chemistry approaches include:
- Catalytic hydrogenation : Replace sodium borohydride (toxic byproducts) with palladium catalysts in ethanol/water mixtures for selective reduction .
- Solvent recovery : Use recyclable solvents (e.g., methanol) in stepwise crystallization.
- Waste valorization : Convert byproducts (e.g., borate salts) into usable materials via neutralization .
Q. What methodologies validate the structural identity of novel this compound derivatives in synthetic studies?
- Answer : Multi-modal characterization is essential:
- NMR spectroscopy : ¹H/¹³C NMR for stereochemical confirmation (e.g., J-coupling patterns for 5α vs. 5β isomers).
- High-resolution MS : Exact mass analysis (error <5 ppm) to verify molecular formulas.
- X-ray crystallography : For unambiguous structural determination of crystalline derivatives.
- Purity assays : HPLC-UV with >95% purity thresholds .
Methodological Considerations
- Data Reprodubility : Document all synthesis steps, including reagent batch numbers and reaction conditions (e.g., temperature, pH), to enable replication .
- Ethical Compliance : For in vivo studies, obtain ethics approval for animal/human protocols, emphasizing justification of this compound dosing relative to physiological ranges .
- Meta-Analysis Reporting : Follow PRISMA guidelines for systematic reviews, including risk-of-bias assessments and forest plots with 95% confidence intervals .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
